Monobutyryl cyclic AMP

概要

説明

Monobutyryl cyclic adenosine monophosphate is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. The addition of a butyryl group enhances its membrane permeability, making it a valuable tool in biochemical research. This compound is often used to study cellular processes regulated by cyclic adenosine monophosphate, such as cell growth, differentiation, and gene expression.

準備方法

Synthetic Routes and Reaction Conditions: Monobutyryl cyclic adenosine monophosphate can be synthesized through the butyrylation of cyclic adenosine monophosphate. The process involves the reaction of cyclic adenosine monophosphate with butyric anhydride in the presence of a base, such as pyridine, to form the monobutyryl derivative. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods: While specific industrial production methods for monobutyryl cyclic adenosine monophosphate are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as crystallization or chromatography.

化学反応の分析

Types of Reactions: Monobutyryl cyclic adenosine monophosphate undergoes various chemical reactions, including hydrolysis, deacylation, and phosphorylation.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the butyryl group, typically using acidic or basic conditions.

Deacylation: Enzymatic deacylation can occur in the presence of specific esterases, leading to the removal of the butyryl group.

Phosphorylation: This reaction can occur in the presence of kinases, leading to the formation of phosphorylated derivatives.

Major Products:

Hydrolysis: The major product is cyclic adenosine monophosphate.

Deacylation: The major product is cyclic adenosine monophosphate.

Phosphorylation: The major products are phosphorylated derivatives of monobutyryl cyclic adenosine monophosphate.

科学的研究の応用

Cell Proliferation and Differentiation

Monobutyryl cyclic AMP has been shown to inhibit the proliferation of certain cell types, particularly trophoblast cells. In vitro studies demonstrated that mb-cAMP effectively reduces cell growth in the BeWo cell line, which is a model for human trophoblasts. This inhibition is significant as it suggests potential therapeutic applications in controlling abnormal cell growth associated with tumors or other proliferative diseases .

Autophagy Induction

Research indicates that mb-cAMP can induce autophagy, a cellular degradation process crucial for maintaining cellular homeostasis. In studies involving rat liver, injections of mb-cAMP led to the formation of autophagic vacuoles, similar to those stimulated by glucagon. This suggests that mb-cAMP could be a useful agent in studying autophagy mechanisms and their implications in metabolic disorders .

Protein Phosphorylation

This compound has been utilized to study protein phosphorylation processes. It has been observed that exposure to mb-cAMP can decrease the phosphorylation of specific proteins in tissues such as toad bladders when exposed to antidiuretic hormone (ADH). This highlights its role in modulating signaling pathways related to hormone action and cellular responses .

Plant Pathology

In plant research, mb-cAMP has been implicated in the restoration of appressorium formation in Magnaporthe grisea, a fungus responsible for rice blast disease. The application of mb-cAMP was found to restore the formation of infection structures inhibited by other factors, suggesting its potential utility in agricultural biotechnology .

Neurobiology

Studies have explored the effects of mb-cAMP on neuronal cells, particularly regarding its impact on neurotransmitter release and neuronal signaling pathways. The compound's ability to mimic cAMP's effects makes it a valuable tool for investigating neurochemical processes and developing neuropharmacological agents.

Comparative Analysis of Cyclic AMP Derivatives

The following table summarizes key properties and applications of this compound compared to other cyclic AMP derivatives:

| Compound | Membrane Permeability | Stability | Primary Application |

|---|---|---|---|

| Monobutyryl cAMP | High | Moderate | Cell proliferation inhibition |

| Dibutyryl cAMP | Moderate | High | Protein kinase activation |

| Cyclic AMP | Low | Low | General signaling pathway research |

Case Study 1: Inhibition of Trophoblast Proliferation

A study conducted on BeWo cells demonstrated that treatment with mb-cAMP resulted in complete inhibition of cell proliferation compared to controls. The results indicated that mb-cAMP acts through distinct mechanisms compared to other cAMP derivatives, highlighting its specificity and potential therapeutic implications .

Case Study 2: Autophagy Induction in Hepatic Cells

Intraperitoneal administration of mb-cAMP in rats resulted in a significant increase in autophagic activity within liver cells. This was evidenced by the formation of acid-phosphatase-positive vacuoles, suggesting that mb-cAMP could be leveraged for further research into metabolic regulation and liver diseases .

作用機序

Monobutyryl cyclic adenosine monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and differentiation. The butyryl group enhances the compound’s ability to penetrate cell membranes, making it more effective in cellular studies.

類似化合物との比較

Dibutyryl cyclic adenosine monophosphate: Another butyryl derivative of cyclic adenosine monophosphate, which has two butyryl groups instead of one.

Cyclic adenosine monophosphate: The parent compound without any butyryl groups.

N6-monobutyryl cyclic adenosine monophosphate: A similar compound with the butyryl group attached to the N6 position.

Uniqueness: Monobutyryl cyclic adenosine monophosphate is unique due to its single butyryl group, which provides a balance between membrane permeability and biological activity. This makes it a valuable tool for studying cyclic adenosine monophosphate-dependent processes without the complications associated with multiple butyryl groups.

生物活性

Monobutyryl cyclic AMP (mBu-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various biological processes. This article delves into the biological activity of mBu-cAMP, exploring its mechanisms of action, effects on cellular processes, and implications in research and therapeutic applications.

mBu-cAMP operates primarily by mimicking the action of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. The butyryl group enhances its cell permeability compared to cAMP, allowing for more effective intracellular signaling.

Key Mechanisms:

- PKA Activation : mBu-cAMP activates PKA, which phosphorylates serine and threonine residues on target proteins, influencing various cellular functions such as metabolism, gene expression, and cell proliferation.

- Regulation of Gene Expression : mBu-cAMP has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, indicating its role in controlling cellular growth and survival .

Inhibition of Cell Proliferation

Research indicates that mBu-cAMP can inhibit the proliferation of trophoblast cells, suggesting potential applications in controlling abnormal cell growth . This effect may be linked to its ability to induce apoptosis in certain cell types.

Case Studies

- Trophoblast Cell Proliferation : A study demonstrated that mBu-cAMP significantly reduced the proliferation rate of trophoblast cells, indicating its potential use in therapeutic strategies for conditions like trophoblastic diseases .

- Brain Tumor Models : In experimental rat brain tumor models, mBu-cAMP showed a differential distribution compared to cAMP, with a notable peak in cellular accumulation within tumor tissues, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Other cAMP Derivatives

The biological activity of mBu-cAMP can be contrasted with other cAMP derivatives such as dibutyryl cyclic AMP (db-cAMP), which also exhibits similar signaling properties but with different pharmacokinetics and cellular effects.

Research Findings

Recent studies have highlighted the role of mBu-cAMP in various biological contexts:

- Transport Studies : Investigations into the transport mechanisms of mBu-cAMP revealed that it is effectively taken up by liver cells, facilitating its action as a signaling molecule .

- Nuclear Translocation : mBu-cAMP has been shown to regulate the nuclear translocation of specific proteins involved in gene expression regulation, further emphasizing its role as a critical modulator within cells .

特性

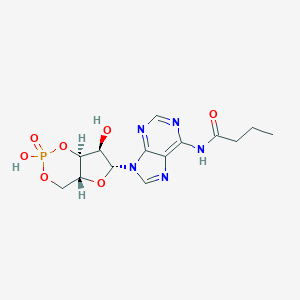

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGDLMUKSMHEQT-FRJWGUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) | |

| Record name | Monobutyryl cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60927103 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13117-60-7, 33116-16-4 | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyryl cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。